Hydrogen Distortion-Induced Band Gap Opening: LuH3 vs. YH3
In pure face-centered cubic (FCC) rare-earth trihydrides RH3 (R = Lu, Y), standard DFT and DFT+U calculations yield a zero band gap (metallic behavior). However, introducing hydrogen lattice distortions within a supercell generates a finite band gap whose magnitude increases significantly when self-consistently determined Hubbard U corrections are applied [1]. While both LuH3 and YH3 exhibit this distortion-induced gap opening, the effect is more pronounced in LuH3 due to stronger correlation effects associated with lutetium's 4f14 configuration, providing a distinct electronic tunability not equally accessible in the yttrium analog [2].
| Evidence Dimension | Band gap under hydrogen lattice distortion (DFT+U, FCC supercell) |
|---|---|
| Target Compound Data | Finite band gap opens with magnitude increasing under DFT+U with self-consistently determined U ≈ 2 eV for Lu d-orbitals |
| Comparator Or Baseline | YH3: Similar distortion-induced gap opening, but weaker correlation enhancement |
| Quantified Difference | Lu d-orbital Hubbard U ≈ 2 eV (LR-cDFT); qualitatively larger gap enhancement in LuH3 vs. YH3 |
| Conditions | First-principles DFT+U and quantum Monte Carlo calculations; FCC RH3 supercells with hydrogen distortions |
Why This Matters
The enhanced correlation-driven band gap tunability in LuH3 relative to YH3 enables finer electronic structure control for semiconductor and optoelectronic device applications.
- [1] Denchfield, A., Shin, H., Ganesh, P., Hemley, R. J., & Park, H. (2025). Correlation effects on coupled electronic and structural properties of doped rare-earth trihydrides. Physical Review B, 111, 195137. View Source
- [2] Denchfield, A., Shin, H., Ganesh, P., Hemley, R. J., & Park, H. (2024). Correlation effects on coupled electronic and structural properties of doped rare-earth trihydrides. arXiv:2409.19393. View Source
